2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
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Overview
Description
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid, featuring a phenoxyethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-phenoxyethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can be employed to facilitate the esterification reaction. Additionally, solvent recovery and recycling systems are often integrated to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Phenoxyethyl 3-hydroxy-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol.
Scientific Research Applications
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate depends on its specific application. In biological systems, the compound may exert its effects through the interaction with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: A precursor in the synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
2-Phenoxyethanol: A component used in the esterification reaction to produce the compound.
4-Nitrobenzoic acid: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a phenoxyethyl group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
819870-00-3 |
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Molecular Formula |
C15H13NO6 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
2-phenoxyethyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H13NO6/c17-14-10-11(6-7-13(14)16(19)20)15(18)22-9-8-21-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |
InChI Key |
DHJINPQSUUBWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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